

Application Notes and Protocols for MnBr₂-Catalyzed Atom Transfer Radical Addition

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Compound of Interest

Compound Name: Manganese(II) bromide tetrahydrate

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This document provides a detailed experimental setup for Atom Transfer Radical Addition (ATRA) reactions utilizing a dual photoredox/manganese catalytic system. The protocol is based on the work of Kostromitin et al. (2023), which demonstrates an efficient method for the addition of bromonitromethane and 1,2-dibromotetrafluoroethane to a variety of alkenes.^[1] This method offers a valuable tool for the functionalization of alkenes under mild reaction conditions.

Overview

Atom Transfer Radical Addition (ATRA) is a powerful atom-economical method for the simultaneous formation of carbon-carbon and carbon-halogen bonds. The described protocol employs a dual catalytic system consisting of a commercially available organic photocatalyst, 4CzIPN, and manganese(II) bromide (MnBr₂). The reaction is initiated by visible light, typically from a blue LED source.

In this system, the photocatalyst is responsible for the generation of the radical species from the bromo-compound, while the manganese salt facilitates the crucial bromine atom transfer step to the alkyl radical intermediate, leading to the desired product.^[1] This dual catalytic approach allows for the efficient functionalization of a broad range of alkenes.

Data Presentation

The following tables summarize the quantitative data for the $MnBr_2$ -catalyzed ATRA of bromonitromethane and 1,2-dibromotetrafluoroethane to various alkenes.

Table 1: $MnBr_2$ -Catalyzed ATRA of Bromonitromethane to Alkenes[1]

| Entry | Alkene | Product | Time (h) | Yield (%) |
|-------|---------------------------|--|----------|-----------|
| 1 | 4-Phenylbut-1-ene | (3-Bromo-5-nitropentyl)benzene | 8 | 60 |
| 2 | tert-Butyl allylcarbamate | tert-Butyl (2-bromo-4-nitrobutyl)carbamate | 8 | 75 |
| 3 | Allyl benzoate | 2-Bromo-4-nitrobutyl benzoate | 8 | 62 |

Table 2: $MnBr_2$ -Catalyzed ATRA of 1,2-Dibromotetrafluoroethane to Alkenes[1]

| Entry | Alkene | Product | Time (h) | Yield (%) |
|-------|-------------------|--|----------|-----------|
| 1 | 4-Phenylbut-1-ene | (4,5-Dibromo-4,5,5,5-tetrafluoropentyl)benzene | 24 | 70 |
| 2 | Allylcyclohexane | (4,5-Dibromo-4,5,5,5-tetrafluoropentyl)cyclohexane | 24 | 65 |
| 3 | 1-Decene | 1,2-Dibromo-1,1,2,2-tetrafluorododecane | 24 | 81 |

Experimental Protocols

This section provides a detailed methodology for the MnBr_2 -catalyzed ATRA reaction.

Materials and Equipment

- Reagents:
 - Alkene (distilled prior to use)
 - Bromonitromethane or 1,2-dibromotetrafluoroethane
 - Manganese(II) bromide (MnBr_2)
 - 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene)
 - Tetrabutylammonium bromide (TBABr)
 - Dimethyl sulfoxide (DMSO, distilled from CaH_2 and stored over 4 Å molecular sieves)
 - Methyl tert-butyl ether (MTBE) or Hexane for extraction

- Sodium sulfate (Na_2SO_4)
- Deionized water
- Equipment:
 - Schlenk tube or test tube with a screw cap
 - Schlenk line or glovebox for inert atmosphere
 - Magnetic stirrer and stir bars
 - Blue LED strip or lamp (e.g., 455 nm, 10 W)
 - Rotary evaporator
 - Standard laboratory glassware
 - Syringes and needles

General Procedure for ATRA Reaction[1]

- Reaction Setup:
 - Place a magnetic stir bar into a test tube.
 - Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
- Addition of Reagents:
 - Under a positive pressure of argon, add the following reagents in the specified order:
 - DMSO (1 mL)
 - TBABr (32 mg, 0.1 mmol)
 - Alkene (0.5 mmol)

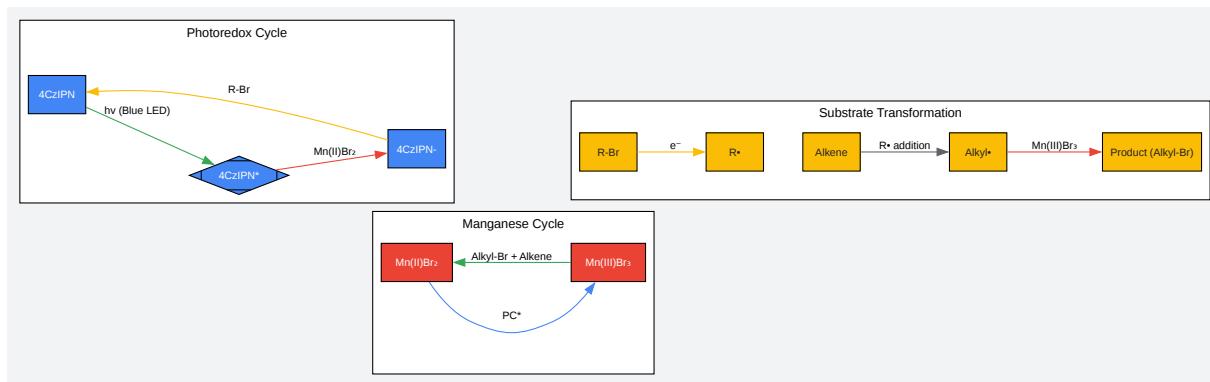
- Bromide (0.75 mmol) (For bromonitromethane: 105 mg; for 1,2-dibromotetrafluoroethane: 89 μ L)
- MnBr₂ (11 mg, 0.05 mmol)
- 4CzIPN (2 mg, 0.0025 mmol)

- Reaction Execution:
 - Securely screw the cap onto the test tube.
 - Place the reaction tube in front of a 455 nm (10 W) blue LED strip at room temperature.
 - Stir the reaction mixture vigorously for the time indicated in the tables (typically 3–24 hours).
- Work-up:
 - After the reaction is complete, quench the reaction by adding water (5 mL).
 - Extract the aqueous phase with either methyl tert-butyl ether or hexane (3 x 1.5 mL), depending on the product's polarity.
 - Combine the organic phases.
 - Dry the combined organic layer over a short pad of anhydrous Na₂SO₄.
 - Filter and concentrate the solution on a rotary evaporator to obtain the crude product.
- Purification:
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc) to yield the pure ATRA product.

Mandatory Visualization

Proposed Catalytic Cycle

The following diagram illustrates the proposed dual catalytic cycle for the MnBr_2 -catalyzed ATRA reaction.^[1]

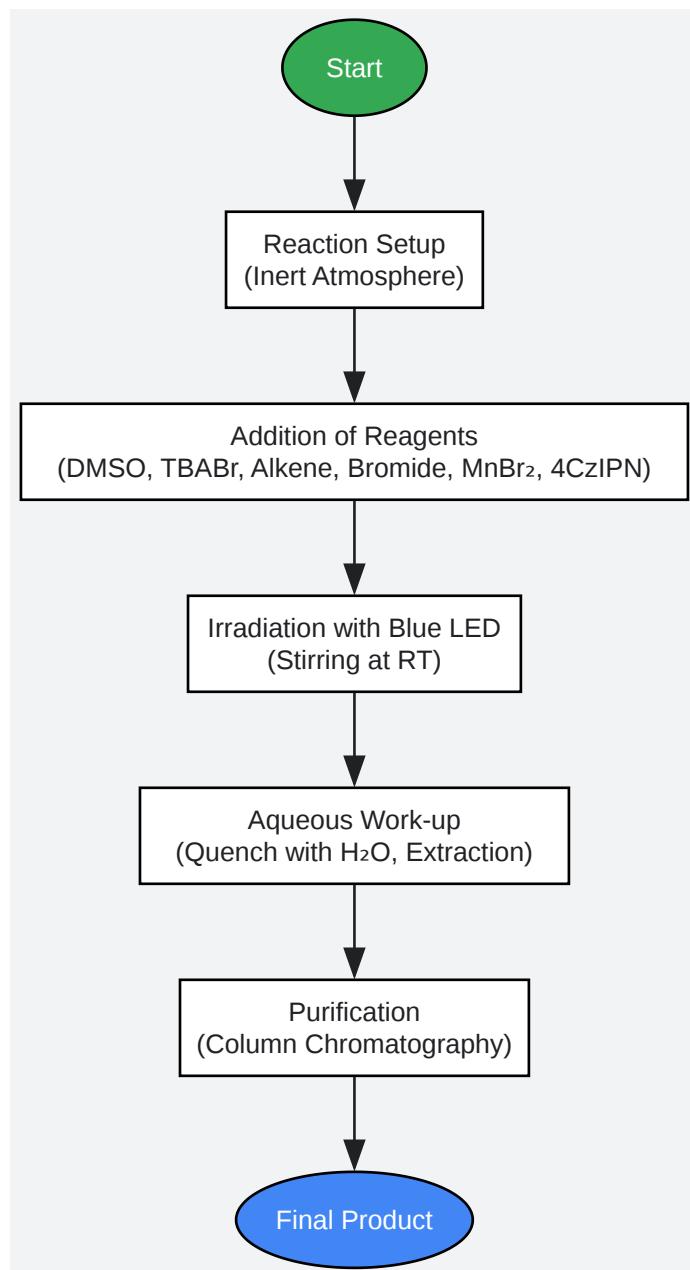


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Caption: Proposed dual catalytic cycle for the photoredox/manganese-catalyzed ATRA.

Experimental Workflow

The following diagram outlines the general experimental workflow for the MnBr_2 -catalyzed ATRA reaction.



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Caption: General experimental workflow for MnBr₂-catalyzed ATRA.

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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